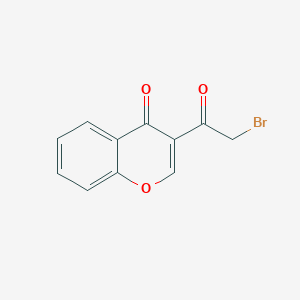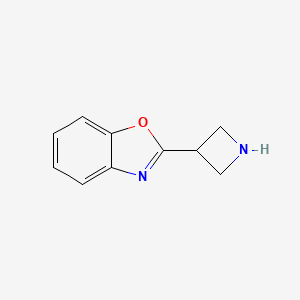
(1H-Imidazol-1-yl)(mesityl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Imidazol-1-yl)(mesityl)methanone is a chemical compound that features an imidazole ring attached to a trimethylphenyl group via a methanone linkage. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives.
准备方法
The synthesis of (1H-Imidazol-1-yl)(mesityl)methanone typically involves the reaction of imidazole with 2,4,6-trimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution, where the imidazole nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
(1H-Imidazol-1-yl)(mesityl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(1H-Imidazol-1-yl)(mesityl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1H-Imidazol-1-yl)(mesityl)methanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
(1H-Imidazol-1-yl)(mesityl)methanone can be compared with other imidazole derivatives such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound features two trimethylphenyl groups and is used in similar applications but has different reactivity due to the presence of an imidazolium ion.
4-(1H-Imidazol-1-yl)phenol: This derivative has a hydroxyl group, which imparts different chemical properties and biological activities.
属性
CAS 编号 |
81325-25-9 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
imidazol-1-yl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C13H14N2O/c1-9-6-10(2)12(11(3)7-9)13(16)15-5-4-14-8-15/h4-8H,1-3H3 |
InChI 键 |
WVCUKHRGOMTDKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C=CN=C2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)




![2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}oxane](/img/structure/B8657482.png)
![4-[(1H-Imidazol-1-yloxy)carbonyl]morpholine](/img/structure/B8657494.png)





